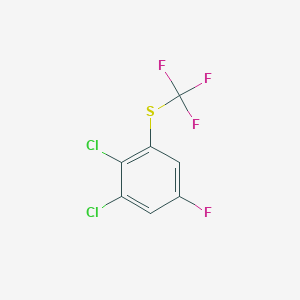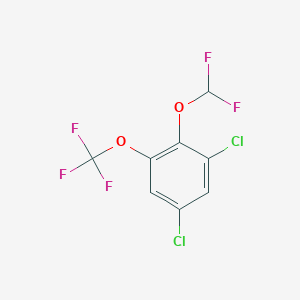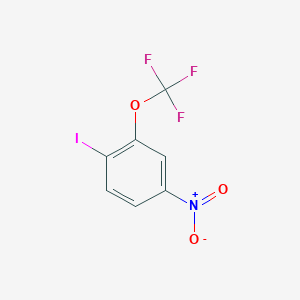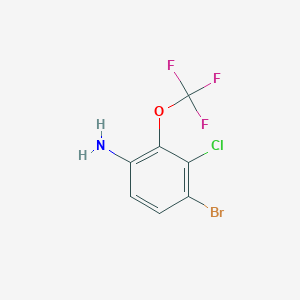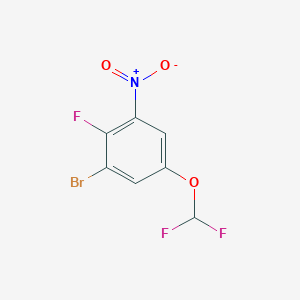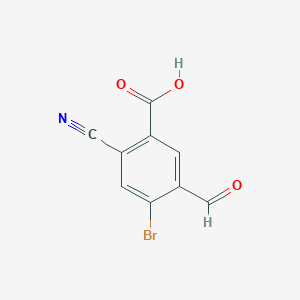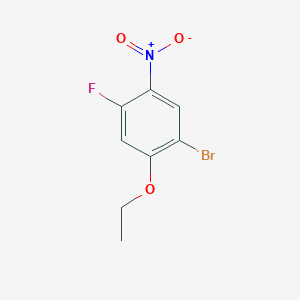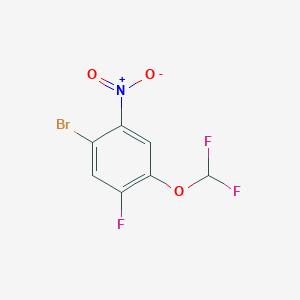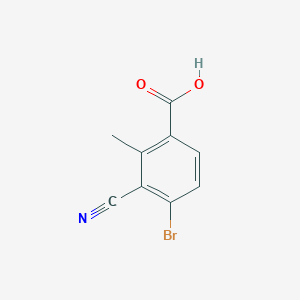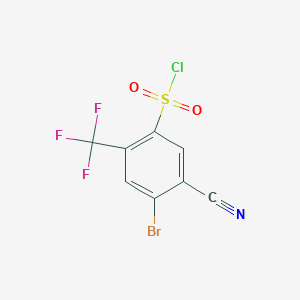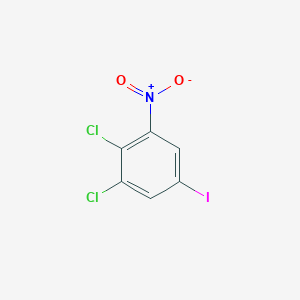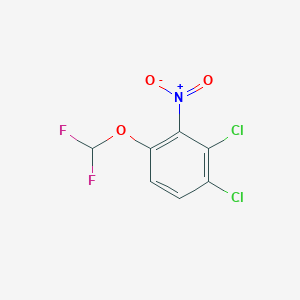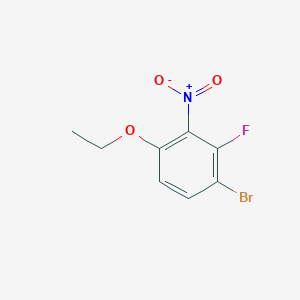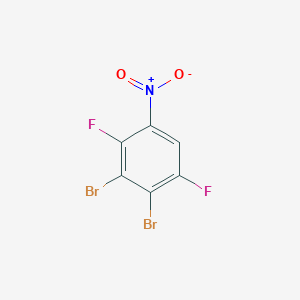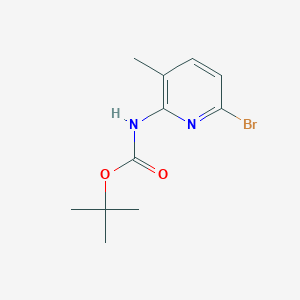
tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate (TBMC) is an organic compound that has been studied for its potential use in various scientific applications. TBMC is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of a carbamate group and a tert-butyl group. It is a white, crystalline solid with a melting point of 114-116°C. TBMC has been studied for its ability to inhibit enzymes and its potential use in drug design and synthesis, as well as its use as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Use in Diels-Alder Reactions : tert-Butyl carbamates, including tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate, have been utilized in Diels-Alder reactions as key intermediates in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).
Formation of Heterocyclic Structures : Research has demonstrated the use of tert-Butyl carbamate derivatives in the formation of heterocyclic structures like thienopyrroles through Pd-catalyzed cyclization, highlighting their versatility in synthetic chemistry (Brugier, Outurquin, & Paulmier, 2001).
Structural Studies in Crystallography : The molecular structures of tert-Butyl carbamate derivatives, including those related to tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate, have been studied for their crystallographic properties, aiding in understanding molecular interactions and bond formations (Baillargeon et al., 2017).
Pharmaceutical Research Applications
Synthesis of Antimicrobial Compounds : tert-Butyl carbamates have been used in the synthesis of antimicrobial agents, demonstrating their potential in developing new therapeutic agents (Ghoneim & Mohamed, 2013).
Development of Protease Inhibitors : Research has shown the use of tert-Butyl carbamate derivatives in the synthesis of novel protease inhibitors, which are important in the treatment of various diseases (Ghosh, Cárdenas, & Brindisi, 2017).
Material Science Applications
- Photophysical Properties in Iridium Complexes : Tert-Butyl carbamate derivatives have been utilized in the creation of cationic iridium complexes with unique photophysical properties, indicating their role in advanced material science applications (Shan et al., 2011).
Eigenschaften
IUPAC Name |
tert-butyl N-(6-bromo-3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHSTGUCAZKFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



